MRM Transition Mass Shift vs. Unlabeled Fosaprepitant
In a validated LC-MS/MS method for simultaneous determination of fosaprepitant and aprepitant in human plasma, Fosaprepitant-d4 served as the internal standard with a parent-to-product ion transition of m/z 617.0→78.9, providing a +4 Da mass shift relative to the unlabeled fosaprepitant analyte transition at m/z 613.1→78.9 [1]. This mass separation is sufficient to eliminate cross-talk between analyte and internal standard channels while maintaining near-identical chromatographic retention, ensuring accurate matrix effect correction across the validated linear range of 15.0–6,000 ng·mL⁻¹ for fosaprepitant.
| Evidence Dimension | MRM parent-to-product ion transition (negative ion mode) for fosaprepitant quantification |
|---|---|
| Target Compound Data | m/z 617.0→78.9 (d4-Fosaprepitant, internal standard) |
| Comparator Or Baseline | m/z 613.1→78.9 (Fosaprepitant, unlabeled analyte) |
| Quantified Difference | +4 Da mass shift; no cross-channel interference observed |
| Conditions | LC-MS/MS, negative MRM mode; Cortex C18+ column (50 mm × 2.1 mm, 2.7 μm); mobile phase methanol–10 mM ammonium acetate with 0.1 mM EDTA; applied to 12 healthy Chinese volunteers receiving 150 mg fosaprepitant dimeglumine IV |
Why This Matters
The +4 Da mass shift is the minimum required for baseline mass resolution in unit-resolution triple quadrupole instruments, and this validated transition pair is directly deployable in bioanalytical method transfer without re-optimization.
- [1] Shen JL, Zan B, Chen XY, Zhong DF. Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. Acta Pharmaceutica Sinica. 2018;53(1):121-126. doi:10.16438/j.0513-4870.2017-0788. View Source
